Cas no 911002-19-2 (1,2-dichloro-3-(nitromethyl)benzene)
1,2-dichloro-3-(nitromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-dichloro-3-(nitromethyl)benzene
- EN300-1981335
- SCHEMBL302602
- 911002-19-2
-
- Inchi: 1S/C7H5Cl2NO2/c8-6-3-1-2-5(7(6)9)4-10(11)12/h1-3H,4H2
- InChI Key: MWWBWKCNBCFWIC-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=CC(C[N+]([O-])=O)=C1Cl
Computed Properties
- Exact Mass: 204.9697338g/mol
- Monoisotopic Mass: 204.9697338g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 45.8Ų
1,2-dichloro-3-(nitromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981335-1g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-5g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-10g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-0.05g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-0.1g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-0.25g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-0.5g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-1.0g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1981335-2.5g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1981335-5.0g |
1,2-dichloro-3-(nitromethyl)benzene |
911002-19-2 | 5g |
$2858.0 | 2023-05-31 |
1,2-dichloro-3-(nitromethyl)benzene Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1,2-dichloro-3-(nitromethyl)benzene
Comprehensive Analysis of 1,2-Dichloro-3-(nitromethyl)benzene (CAS No. 911002-19-2): Properties, Applications, and Industry Trends
1,2-Dichloro-3-(nitromethyl)benzene (CAS No. 911002-19-2) is a specialized aromatic compound with a unique molecular structure combining chloro and nitromethyl functional groups. This chemical has garnered attention in recent years due to its versatile applications in organic synthesis, pharmaceutical intermediates, and agrochemical research. As sustainability and green chemistry become focal points in the chemical industry, researchers are increasingly exploring the potential of nitroaromatic compounds like this one for eco-friendly transformations.
The compound's molecular formula, C7H5Cl2NO2, reveals its distinctive electrophilic character, making it valuable for nucleophilic substitution reactions. Recent studies highlight its role in constructing complex heterocycles—a hot topic in drug discovery forums. Unlike conventional benzene derivatives, the strategic placement of substituents in 1,2-dichloro-3-(nitromethyl)benzene enables selective functionalization, addressing the industry's demand for atom-efficient synthesis.
Analytical techniques such as HPLC and GC-MS are crucial for characterizing this compound's purity, especially given the rising consumer interest in high-precision chemicals for research. The nitromethyl group introduces unique spectroscopic signatures in NMR (particularly 13C and 1H spectra), which has become a frequent search query among spectroscopy professionals. Thermal stability studies using DSC indicate decomposition thresholds—a critical parameter for process safety in industrial applications.
In material science, researchers are investigating 1,2-dichloro-3-(nitromethyl)benzene as a precursor for conductive polymers and coordination complexes. This aligns with the booming interest in organic electronics and energy storage materials. The compound's ability to act as a ligand for transition metals has sparked discussions in catalysis communities, particularly for C-C coupling reactions—a trending subject in synthetic methodology publications.
Environmental considerations are shaping the compound's applications. Recent patents disclose methods to minimize waste during its synthesis, responding to the green chemistry movement. The nitro group offers opportunities for biodegradation studies, a topic gaining traction in environmental science circles. Regulatory-compliant handling protocols for halogenated nitrobenzenes are frequently searched in chemical safety databases, reflecting workplace safety awareness.
Market analysts note growing demand for 911002-19-2 in specialty chemicals, with Asia-Pacific emerging as a key production hub. The compound's role in developing crop protection agents intersects with the global focus on sustainable agriculture. Quality standards like ISO certification and REACH compliance dominate purchaser inquiries, emphasizing supply chain transparency.
Future research directions may explore 1,2-dichloro-3-(nitromethyl)benzene in photocatalysis and flow chemistry systems—two rapidly evolving fields. Its potential in metal-organic frameworks (MOFs) design is another unexplored avenue. As synthetic biologists seek novel bioorthogonal reactions, this compound's unique reactivity could offer solutions. The scientific community continues to investigate its structure-activity relationships, particularly for selective functionalization techniques.
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